16alpha-Hydroxyprogesterone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
16alpha-Hydroxyprogesterone can be synthesized through the hydroxylation of progesterone. This reaction is catalyzed by the enzyme CYP17A1, which introduces a hydroxyl group at the 16alpha position of the progesterone molecule . Industrial production methods often involve the use of microbial or enzymatic biotransformation processes to achieve the desired hydroxylation .
Chemical Reactions Analysis
16alpha-Hydroxyprogesterone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form this compound derivatives.
Reduction: Reduction reactions can convert this compound into other hydroxylated steroids.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the steroid backbone.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Major products formed from these reactions include various hydroxylated and oxidized derivatives of this compound .
Scientific Research Applications
16alpha-Hydroxyprogesterone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other steroid hormones and derivatives.
Biology: This compound is studied for its role in reproductive biology and its interaction with progesterone receptors.
Mechanism of Action
16alpha-Hydroxyprogesterone exerts its effects by binding to progesterone receptors (PR-A and PR-B) and acting as an agonist . It has approximately 67% and 43% of the affinity of progesterone for PR-A and PR-B, respectively . This compound also exhibits antimineralocorticoid activity, similar to progesterone, but with lower affinity for the mineralocorticoid receptor . The molecular targets and pathways involved include the regulation of reproductive functions and potential interactions with the cardiovascular and central nervous systems .
Comparison with Similar Compounds
16alpha-Hydroxyprogesterone is compared with other similar compounds such as:
17alpha-Hydroxyprogesterone: Formed in higher amounts and has a more established physiological role.
5alpha-Dihydroprogesterone: Another metabolite of progesterone with different biological activities.
11-Deoxycorticosterone (21-hydroxyprogesterone): A precursor in the biosynthesis of corticosteroids.
20-Dihydroprogesterone: A reduced form of progesterone with distinct biological functions.
Algestone (16alpha,17alpha-dihydroxyprogesterone): A synthetic derivative with specific medical applications.
This compound is unique due to its specific hydroxylation at the 16alpha position, which influences its biological activity and interactions with receptors .
Properties
IUPAC Name |
17-acetyl-16-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-12(22)19-18(24)11-17-15-5-4-13-10-14(23)6-8-20(13,2)16(15)7-9-21(17,19)3/h10,15-19,24H,4-9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVNYFVWYTXDRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.